N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features an amino group, a methyl group, and an ethoxyethoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and 2-(2-ethoxyethoxy)aniline.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 3-amino-2-methylbenzoic acid and the amino group of 2-(2-ethoxyethoxy)aniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of “this compound” may involve optimized reaction conditions, including:
Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and yield.
Catalysts: Utilizing catalysts to accelerate the reaction and improve selectivity.
Scale-Up: Implementing large-scale reactors and continuous flow processes to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene Expression: The compound could influence gene expression, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-benzamide
- N-(2-Ethoxyethoxy)-benzamide
- N-(3-Amino-2-methylphenyl)-2-methoxybenzamide
Uniqueness
“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-11-12-23-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)2/h4-10H,3,11-12,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOBSKXEWBUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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